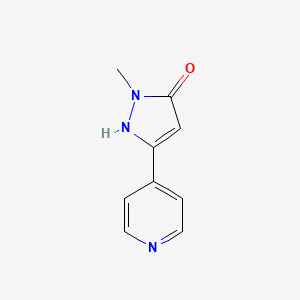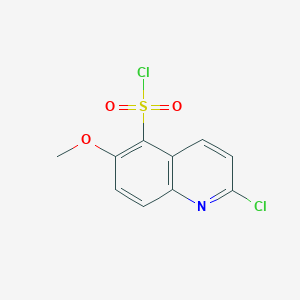
1,1,2-Trichloro-1,2-difluoro-2-methoxyethane
Übersicht
Beschreibung
1,1,2-Trichloro-1,2-difluoro-2-methoxyethane: is a halogenated organic compound with the molecular formula C3H3Cl3F2O . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethane backbone. It is a colorless liquid with a distinct chemical structure that makes it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane can be synthesized through the halogenation of 1,2-difluoroethane followed by methoxylation. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution. The methoxylation step can be achieved using methanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and methoxylation processes. These processes are carried out in specialized reactors designed to handle the reactive nature of the halogenating agents and the need for precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Zinc in acetic acid is commonly used for reductive dehalogenation.
Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidation reactions.
Major Products:
Substitution: Products include various halogenated derivatives.
Reduction: Products include partially dehalogenated compounds.
Oxidation: Products include carboxylic acids and aldehydes.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-1,2-difluoro-2-methoxyethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing halogen and methoxy groups.
Biology: Investigated for its potential effects on biological systems and its use as a model compound in toxicological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a solvent in drug formulation.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species. The pathways involved include nucleophilic substitution, electrophilic addition, and radical-mediated reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloro-1,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom.
1,1,1-Trichloro-2,2,2-trifluoroethane: Contains three chlorine and three fluorine atoms, used as a refrigerant.
1,1,1-Trichloro-2,2-difluoroethane: Lacks the methoxy group, used in different industrial applications.
Uniqueness: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane is unique due to the presence of both chlorine and fluorine atoms along with a methoxy group, which imparts distinct chemical properties and reactivity. This combination makes it versatile for various applications in research and industry.
Eigenschaften
IUPAC Name |
1,1,2-trichloro-1,2-difluoro-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2O/c1-9-3(6,8)2(4,5)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEMXOBUAQYSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(Cl)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663073 | |
| Record name | 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37021-32-2 | |
| Record name | 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2-difluoro-1,2,2-trichloroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)


![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

